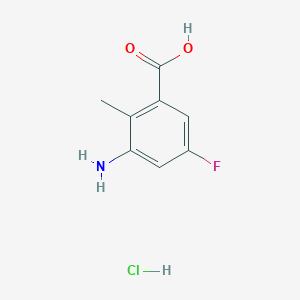

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-5-fluoro-2-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGOFRCKSDYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride typically involves the fluorination of 2-methylbenzoic acid derivatives followed by amination. The reaction conditions often include the use of superbases for deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Comparison of Substituent Effects on Benzoic Acid Derivatives

Key Observations :

- The carboxylic acid group in the target compound increases acidity and water solubility compared to phenolic analogs (e.g., 5-Amino-4-fluoro-2-methylphenol) .

- Fluorine substituents enhance lipophilicity and metabolic stability, while amino groups improve reactivity for further derivatization .

Table 2: Comparison of Hydrochloride Salts

Key Observations :

- Hydrochloride salts generally improve aqueous solubility and bioavailability. The target compound’s stability may align with Nicardipine hydrochloride, which retains integrity under mild acidic conditions .

- Unlike alkaloid-derived hydrochlorides (e.g., Berberine HCl), the target compound lacks reported biological activity, suggesting its primary role as a synthetic intermediate .

Biological Activity

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride (CAS No. 1427381-07-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride can be summarized as follows:

- Molecular Formula: C8H8ClFNO2

- Molecular Weight: 195.61 g/mol

- IUPAC Name: 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride

Biological Activity Overview

Research indicates that 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride exhibits a range of biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Antiviral Activity: Preliminary studies suggest potential antiviral effects, although specific mechanisms remain under investigation.

- Antitumor Effects: Some studies have indicated that the compound may inhibit the growth of certain cancer cell lines.

The biological activity of 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The presence of the amino and fluoro groups enhances its ability to form hydrogen bonds and interact with enzymes or receptors involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies:

-

Antiviral Research:

- In vitro assays demonstrated that 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride could reduce viral replication in cell cultures infected with influenza virus, showing a dose-dependent response .

-

Antitumor Activity:

- A case study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves amine formation and cyclocondensation steps. For example, reacting intermediates like 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate under controlled pH (acidic conditions) can yield the hydrochloride salt. Reaction optimization includes monitoring temperature (e.g., 60–80°C for cyclocondensation) and stoichiometric ratios of reagents like diethyl-aminoethyl chloride hydrochloride to minimize side products . Advanced approaches integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine and methyl group positions) and hydrochloride protonation.

- FTIR : For identifying carboxylic acid (-COOH) and amine (-NH₂) functional groups.

- Mass spectrometry (MS) : To validate molecular weight (C₉H₁₀FNO₂·HCl; theoretical MW: 229.6) and detect impurities.

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition points, critical for storage protocols .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C.

- Quantifying decomposition products (e.g., free benzoic acid or fluoro derivatives) using calibration curves.

- Referencing storage guidelines for similar hydrochlorides, which recommend desiccated environments (<30% humidity) and inert gas purging to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of 3-amino-5-fluoro-2-methylbenzoic acid hydrochloride in drug discovery applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorine atom’s electron-withdrawing effect may enhance hydrogen bonding with biological targets.

- Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., GABAₐ for hypnotic activity) using software like GROMACS. Validate simulations with experimental IC₅₀ values from in vitro assays .

Q. What strategies resolve contradictions in experimental data, such as conflicting spectral assignments or inconsistent yields?

- Methodological Answer :

- Critical evaluation of synthetic steps : Replicate reactions under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables.

- Cross-validation with orthogonal techniques : If NMR signals overlap, use 2D-COSY or HSQC to resolve ambiguities.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity) affecting yield discrepancies .

Q. How can researchers investigate the compound’s potential as a precursor for fluorinated pharmaceuticals?

- Methodological Answer :

- In vitro pharmacological profiling : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) using fluorometric assays. Compare activity to non-fluorinated analogs to quantify the “fluorine effect.”

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS. The methyl group may enhance metabolic resistance compared to bulkier substituents .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (95:5) mobile phase to resolve enantiomers.

- Capillary electrophoresis (CE) : Optimize buffer pH (e.g., 8.5) to exploit differences in ionization of amino and carboxylic acid groups.

- Crystallography : Co-crystallize with resolving agents (e.g., L-tartaric acid) to isolate specific isomers .

Methodological Best Practices

- Green Chemistry Integration : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during synthesis. Calculate atom economy to minimize waste .

- Safety Protocols : Follow NFPA 704 guidelines for handling hydrochlorides (e.g., wear nitrile gloves, use fume hoods). Decontaminate spills with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.